

1H NMR and 13C NMR spectrum of 2-Iodo-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Iodo-6-methoxybenzaldehyde

Cat. No.: B1504799

[Get Quote](#)

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of **2-Iodo-6-methoxybenzaldehyde**

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of **2-Iodo-6-methoxybenzaldehyde**, a key intermediate in various synthetic applications.

Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through an in-depth interpretation of its ¹H and ¹³C NMR spectra. The principles discussed herein are foundational for the structural verification of substituted aromatic compounds.

Introduction and Structural Overview

2-Iodo-6-methoxybenzaldehyde (CAS No: 5025-59-2) is a disubstituted benzaldehyde featuring an iodine atom and a methoxy group ortho to the aldehyde functionality.^[1] The arrangement of these substituents breaks the symmetry of the benzene ring, rendering all aromatic protons and carbons chemically distinct. NMR spectroscopy is an essential, non-destructive technique for confirming the precise substitution pattern and electronic environment of the molecule.

The aldehyde (-CHO) group is a strong electron-withdrawing group, which significantly deshields the aldehydic proton and the ortho and para positions of the ring.^{[2][3]} The methoxy (-OCH₃) group is an electron-donating group, which shields the ortho and para positions.^[2]

The iodine atom exerts a complex influence, primarily through its electron-withdrawing inductive effect and its "heavy atom" effect, which can influence the chemical shifts of nearby carbons. Understanding these competing electronic effects is crucial for the accurate assignment of NMR signals.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is paramount. The following outlines a typical procedure for acquiring ^1H and ^{13}C NMR spectra for a small organic molecule like **2-Iodo-6-methoxybenzaldehyde**.

Step-by-Step Methodology

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Iodo-6-methoxybenzaldehyde** in 0.6-0.7 mL of deuterated chloroform (CDCl_3). CDCl_3 is a common solvent for its ability to dissolve a wide range of organic compounds and for its single deuterium lock signal.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm for calibration.[3]
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 solvent. This step is crucial for maintaining a stable magnetic field.
 - Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, symmetrical peaks.[2]
- ^1H NMR Data Acquisition:
 - Pulse Angle: Use a 30° or 45° pulse angle for routine quantitative spectra.[2]
 - Acquisition Time: Set to 2-4 seconds to ensure adequate data point resolution.[2]
 - Relaxation Delay: A 1-5 second delay between pulses allows for nearly complete T_1 relaxation of the protons, ensuring accurate integration.[2]

- Number of Scans: Typically, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.[2]
- ^{13}C NMR Data Acquisition:
 - Technique: Use a proton-decoupled sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon atom.
 - Spectral Width: A wide spectral width (e.g., 0-220 ppm) is necessary to capture all carbon signals, from the shielded methoxy carbon to the highly deshielded carbonyl carbon.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.[2]
 - Carefully phase the spectrum to ensure all peaks are in pure absorption mode.[2]
 - Perform baseline correction to obtain a flat baseline.
 - Integrate the signals in the ^1H spectrum to determine the relative ratios of protons.
 - Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.[2]

Analysis of the ^1H NMR Spectrum

The ^1H NMR spectrum of **2-Iodo-6-methoxybenzaldehyde** is expected to show five distinct signals: one for the aldehyde proton, one for the methoxy protons, and three for the aromatic protons.

```
// Define nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3
[label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6
[label="C", pos="-1.2,0.7!"]; C_CHO [label="C", pos="-2.4,-0.2!"]; O_CHO [label="O",
pos="-3.4,0.3!"]; H_CHO [label="H", pos="-2.5,-1.2!", fontcolor="#EA4335"]; H3 [label="H",
pos="2.1,2.6!", fontcolor="#FBBC05"]; H4 [label="H", pos="0,3.8!", fontcolor="#34A853"]; H5
```

```
[label="H", pos="-2.1,2.6!", fontcolor="#4285F4"]; I [label="I", pos="2.4,0!"]; O_Me [label="O", pos="2.1,-0.2!"]; C_Me [label="C", pos="3.3,-0.7!"]; H_Me1 [label="H", pos="4.1,-0.2!", fontcolor="#EA4335"]; H_Me2 [label="H", pos="3.4,-1.7!", fontcolor="#EA4335"]; H_Me3 [label="H", pos="3.1, -0.4!"];
```

```
// Define invisible nodes for labels label_H_CHO [label="H-α", pos="-2.8,-1.5!", fontcolor="#EA4335"]; label_H3 [label="H-3", pos="2.4,2.9!", fontcolor="#FBBC05"]; label_H4 [label="H-4", pos="0,4.1!", fontcolor="#34A853"]; label_H5 [label="H-5", pos="-2.4,2.9!", fontcolor="#4285F4"]; label_OMe [label="OCH3", pos="4.3,-1.2!", fontcolor="#EA4335"];
```

```
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_CHO [len=1.5]; C_CHO -- O_CHO [style=double]; C_CHO -- H_CHO; C6 -- I [len=1.5]; C2 -- O_Me [len=1.5]; O_Me -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3 [style=invis]; C3 - H3; C4 -- H4; C5 -- H5; }
```

Molecular structure with proton assignments for **2-Iodo-6-methoxybenzaldehyde**.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Signal Label	Predicted Chemical Shift (δ , ppm)	Integration	Multiplicity	Coupling Constant (J, Hz)	Assignment
H- α	~10.4	1H	Singlet (s)	-	Aldehyde (-CHO)
H-4	~7.5-7.6	1H	Triplet (t)	J ≈ 8.0	Aromatic
H-5	~7.0-7.1	1H	Doublet (d)	J ≈ 8.0	Aromatic
H-3	~6.8-6.9	1H	Doublet (d)	J ≈ 8.0	Aromatic
-OCH ₃	~3.9	3H	Singlet (s)	-	Methoxy

Interpretation of ¹H NMR Signals:

- Aldehyde Proton (H- α): The aldehyde proton is the most deshielded proton in the molecule, appearing as a sharp singlet around 10.4 ppm.^[3] Its significant downfield shift is due to the

strong anisotropic effect of the adjacent carbonyl group. It appears as a singlet because it is too far removed from the aromatic protons to exhibit significant coupling.[4]

- Aromatic Protons (H-3, H-4, H-5):
 - H-4: This proton is expected to be a triplet, as it is coupled to both H-3 and H-5 with similar coupling constants ($J_{H4-H3} \approx J_{H4-H5} \approx 8.0$ Hz). It is the most downfield of the aromatic protons due to being para to the electron-withdrawing aldehyde group.
 - H-5: This proton, being ortho to the aldehyde group, is significantly deshielded. It will appear as a doublet due to coupling with H-4.
 - H-3: This proton is expected to be the most upfield of the aromatic signals. It is ortho to the electron-donating methoxy group, which provides significant shielding. It appears as a doublet due to coupling with H-4.
- Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and do not couple with other protons. They will appear as a sharp singlet at approximately 3.9 ppm.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

```
// Define nodes for atoms with labels C1 [label="C1", pos="0,0!", fontcolor="#EA4335"]; C2
[label="C2", pos="1.2,0.7!", fontcolor="#4285F4"]; C3 [label="C3", pos="1.2,2.1!",
fontcolor="#34A853"]; C4 [label="C4", pos="0,2.8!", fontcolor="#FBBC05"]; C5 [label="C5",
pos="-1.2,2.1!", fontcolor="#4285F4"]; C6 [label="C6", pos="-1.2,0.7!", fontcolor="#34A853"];
C_CHO [label="C $\alpha$ ", pos="-2.4,-0.2!", fontcolor="#EA4335"]; O_CHO [label="O",
pos="-3.4,0.3!"]; H_CHO [label="H", pos="-2.5,-1.2!"]; I [label="I", pos="2.4,0!"];
O_Me [label="O", pos="2.1,-0.2!"]; C_Me [label="C-Me", pos="3.3,-0.7!", fontcolor="#FBBC05"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_CHO
[len=1.5]; C_CHO -- O_CHO [style=double]; C_CHO -- H_CHO; C6 -- I [len=1.5]; C2 -- O_Me
[len=1.5]; O_Me -- C_Me; }
```

Molecular structure with carbon assignments for **2-Iodo-6-methoxybenzaldehyde**.

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

Signal Label	Predicted Chemical Shift (δ , ppm)	Assignment
C α	~192	Carbonyl (-CHO)
C2	~160	Aromatic (C-OCH ₃)
C4	~136	Aromatic
C1	~130	Aromatic (C-CHO)
C5	~122	Aromatic
C3	~112	Aromatic
C6	~95	Aromatic (C-I)
C-Me	~56	Methoxy (-OCH ₃)

Interpretation of ^{13}C NMR Signals:

- Carbonyl Carbon (C α): The aldehyde carbonyl carbon is the most deshielded carbon, appearing far downfield around 192 ppm. This is a highly diagnostic peak for aldehydes.[\[5\]](#)
- Aromatic Carbons:
 - C2: The carbon atom attached to the electron-donating methoxy group (C2) is significantly deshielded and is expected around 160 ppm.
 - C6: The carbon atom bonded to the iodine (C6) is expected to be shifted significantly upfield to around 95 ppm. This is due to the "heavy atom effect," where the large electron cloud of the iodine atom induces shielding.
 - C1, C4, C5, C3: The remaining aromatic carbons resonate in the typical aromatic region (110-140 ppm). Their precise chemical shifts are determined by the combined electronic effects of the three substituents. C4 is deshielded as it is para to the aldehyde. C3 is shielded as it is ortho to the methoxy group. C1 (the ipso-carbon of the aldehyde) and C5

will have intermediate shifts. The signals of carbonyl groups in ^{13}C NMR spectra are sensitive to substituent effects.[6]

- Methoxy Carbon (C-Me): The carbon of the methoxy group is highly shielded and appears upfield around 56 ppm.

Conclusion

The ^1H and ^{13}C NMR spectra of **2-Iodo-6-methoxybenzaldehyde** provide a complete and unambiguous confirmation of its structure. The characteristic downfield shifts of the aldehyde proton (~10.4 ppm) and carbonyl carbon (~192 ppm) are key identifiers for the aldehyde functionality. The distinct patterns of the three aromatic protons and the upfield shift of the iodine-bearing carbon (C6) confirm the 1,2,3-substitution pattern on the benzene ring. This guide provides a robust framework for the interpretation of this molecule's NMR data, leveraging established principles of chemical shift theory and substituent effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodo-6-methoxybenzaldehyde | CAS#:5025-59-2 | Chemsoc [chemsoc.com]
- 2. benchchem.com [benchchem.com]
- 3. C7H6O C6H5CHO benzaldehyde low high resolution ^1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. ^1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 5. C7H6O C6H5CHO ^{13}C nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of ^{13}C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [^1H NMR and ^{13}C NMR spectrum of 2-Iodo-6-methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1504799#1h-nmr-and-13c-nmr-spectrum-of-2-iodo-6-methoxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com